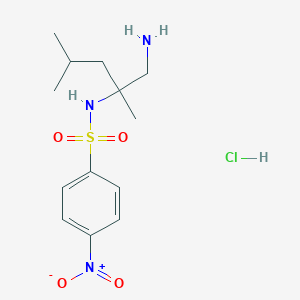

N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S.ClH/c1-10(2)8-13(3,9-14)15-21(19,20)12-6-4-11(5-7-12)16(17)18;/h4-7,10,15H,8-9,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYJMNZZTRTMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, also known by its CAS number 1041507-46-3, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound's structural characteristics lend it to various pharmacological applications, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure

The molecular formula for this compound is , and its structure is characterized by the presence of a nitro group and a sulfonamide moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide exhibit significant antitumor properties. For instance, studies on related sulfonamide derivatives have shown inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. These inhibitors can induce cell cycle arrest and apoptosis in cancer cells, showcasing their potential as therapeutic agents against solid tumors .

The mechanism underlying the biological activity of this compound involves:

- Inhibition of HDACs : This leads to altered gene expression that can halt tumor growth.

- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.

In vitro studies have demonstrated that similar compounds can achieve IC50 values in the nanomolar range against various cancer cell lines, suggesting potent antitumor efficacy .

Study 1: HDAC Inhibition

A study focused on a structurally related compound revealed that it inhibited HDACs with IC50 values of approximately 95.2 nM against HDAC1. This inhibition was linked to increased acetylation of histones and subsequent changes in gene expression profiles associated with tumor suppression .

Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of related sulfonamides on HepG2 and A2780 cell lines. The results indicated a significant reduction in cell viability, with some compounds demonstrating over tenfold potency compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .

Data Tables

| Compound | IC50 (nM) | Cell Line | Effect |

|---|---|---|---|

| Compound A | 95.2 | A2780 | Antitumor |

| Compound B | 260.7 | HepG2 | Antitumor |

| N-(1-amino...) | TBD | TBD | TBD |

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide is , with a molecular weight of approximately 315.39 g/mol. The compound's structure features a sulfonamide moiety that is critical for its biological activity.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. Research indicates that N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride exhibits significant antibacterial effects against various strains of bacteria. This activity is primarily attributed to the inhibition of bacterial folic acid synthesis, which is essential for bacterial growth and replication.

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives, including this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death. In vitro assays demonstrated selective cytotoxicity against several human cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The structure-activity relationship studies indicate that modifications to the sulfonamide group can enhance inhibitory potency.

Case Study 1: Antibacterial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that this compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines (e.g., colon and breast cancer). The results indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways. The study highlighted the need for further research into the molecular mechanisms underlying its anticancer effects .

Comparison with Similar Compounds

Positional Isomer: 2-Nitrobenzenesulfonamide Derivative

Compound: N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide (CAS: 1579165-74-4)

- Molecular Formula : C₁₃H₂₁N₃O₄S (identical to target compound)

- Key Difference : The nitro group is at the ortho (2-nitro) position instead of para.

- Steric Hindrance: Proximity of the nitro group to the sulfonamide bond could influence conformational flexibility .

Substituent Variation: Shorter Alkyl Chain

Compound: N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride

- Molecular Formula : C₈H₁₂ClN₃O₄S

- Molecular Weight : 281.72 g/mol

- Key Differences :

- A linear ethylamine chain replaces the branched pentan-2-yl group.

- Reduced steric bulk may enhance binding to flat molecular targets (e.g., enzymes).

- Shared Features :

Aromatic System Variation: Naphthalene-Based Sulfonamide

Compound: N-(4-Aminonaphthalen-1-yl)-4-methoxybenzenesulfonamide Hydrochloride

- Structural Features :

- Naphthalene ring system increases lipophilicity compared to benzene.

- Methoxy group (electron-donating) replaces nitro (electron-withdrawing).

- Implications :

Comparative Data Table

Research Implications

- Drug Design : The branched pentan-2-yl group in the target compound may improve target selectivity in enzyme inhibition due to steric effects, whereas linear chains (e.g., ethylamine) favor flexibility .

- Nitro Group Positioning : Para-nitro derivatives are preferred for electronic stabilization in electrophilic reactions, whereas ortho-substituted analogs may serve as conformational probes .

Q & A

Q. What steps mitigate low yields in large-scale syntheses?

- Methodological Answer :

Process Optimization : Use flow chemistry for sulfonylation to improve mixing and heat transfer .

Byproduct Recycling : Isolate unreacted starting materials via column chromatography (silica gel, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.